molecular formula C16H20N2O3S2 B2732169 N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide CAS No. 683237-94-7

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

Cat. No. B2732169
CAS RN: 683237-94-7
M. Wt: 352.47
InChI Key: FASHDINGQHVAFE-MSUUIHNZSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar benzothiazole derivatives have been synthesized through various methods. For instance, treatment of 1,3-benzothiazol-2 (3 H )-one and its 3-methyl derivative with chlorosulfonic acid afforded the corresponding 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C17H16N2O4S2/c1-19-14-8-7-13 (25 (3,21) 22) 10-15 (14) 24-17 (19) 18-16 (20) 11-5-4-6-12 (9-11) 23-2/h4-10H,1-3H3 .

Scientific Research Applications

Synthesis and Chemical Properties

The compound and its derivatives have been synthesized and studied for their chemical properties, including electrophysiological activities and potential as antimicrobial agents. For instance, the synthesis and cardiac electrophysiological activity of related N-substituted imidazolylbenzamides or benzene-sulfonamides have been described, highlighting their potential as class III electrophysiological agents, comparable to sematilide, a selective class III agent undergoing clinical trials (Morgan et al., 1990). Moreover, the solution-phase synthesis of hindered N-methylated tetrapeptides using Bts-protected amino acid chlorides demonstrates efficient coupling and methylation steps, indicating the versatility of related compounds in synthesizing complex peptides (Vedejs & Kongkittingam, 2000).

Biological Evaluation and Antimicrobial Activity

Benzothiazole derivatives, including the compound , have been evaluated for their potent antitumor activities. A study based on a similar benzothiazole compound showed selective cytotoxicity against tumorigenic cell lines, exhibiting excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Furthermore, the antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety has shown promising results, highlighting the utility of these compounds in combating microbial and fungal infections (Darwish et al., 2014).

Anticancer Activity

The synthesis of pro-apoptotic indapamide derivatives as anticancer agents reveals the potential of related compounds, including N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide, in inducing apoptotic activity against cancer cell lines, with one compound showing significant growth inhibition at low concentrations (Yılmaz et al., 2015).

Antimalarial and COVID-19 Applications

A theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs, utilizing computational calculations and molecular docking studies, showcases the versatility of sulfonamide derivatives in addressing global health challenges, including malaria and COVID-19 (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-18-13-9-8-12(23(2,20)21)10-14(13)22-16(18)17-15(19)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASHDINGQHVAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

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